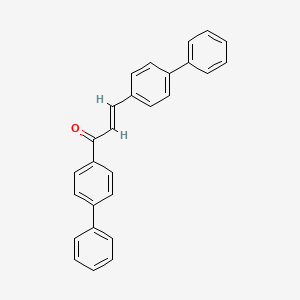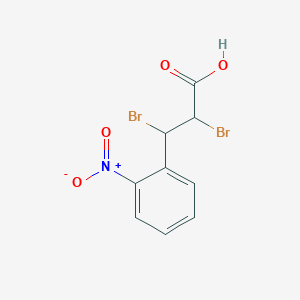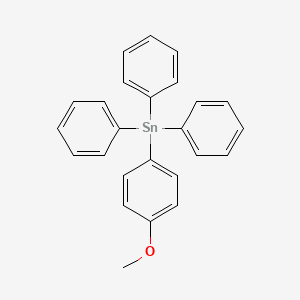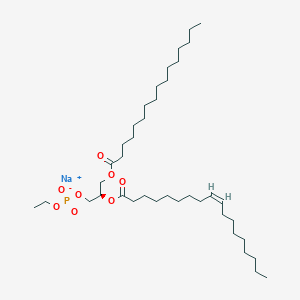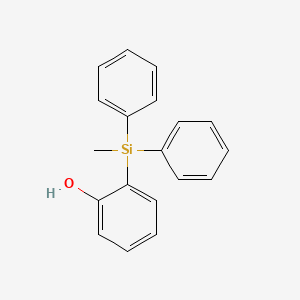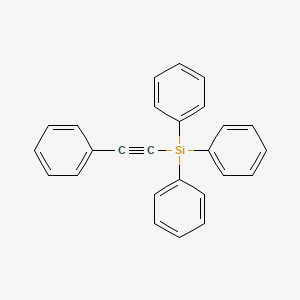
Silane, triphenyl(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(phenylethynyl)silane is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenyl(phenylethynyl)silane can be synthesized through the Grignard reaction, where phenylmagnesium bromide reacts with phenyltrichlorosilane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of triphenyl(phenylethynyl)silane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized by reagents such as carbon nanotube-gold nanohybrids.
Reduction: It acts as a reductant in catalytic hydrogen deuterium exchange reactions.
Substitution: It participates in hydrosilylation reactions to produce enolsilanes.
Common Reagents and Conditions
Oxidation: Carbon nanotube-gold nanohybrids as catalysts.
Reduction: N-heterocyclic carbene-Ir(III) complexes.
Substitution: Ruthenium complexes for hydrosilylation
Major Products
Oxidation: α-O-silylated acyloin derivatives.
Reduction: Deuterated silanes.
Substitution: Enolsilanes
Aplicaciones Científicas De Investigación
Triphenyl(phenylethynyl)silane has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of triphenyl(phenylethynyl)silane involves its ability to participate in various chemical reactions due to the presence of the phenylethynyl group. This group can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar structure but with a silyl group instead of the phenylethynyl group.
Trimethyl(phenylethynyl)silane: Contains three methyl groups instead of phenyl groups.
Uniqueness
Triphenyl(phenylethynyl)silane is unique due to the presence of both phenyl and phenylethynyl groups, which confer distinct chemical properties. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Propiedades
Número CAS |
4131-46-8 |
|---|---|
Fórmula molecular |
C26H20Si |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
triphenyl(2-phenylethynyl)silane |
InChI |
InChI=1S/C26H20Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |
Clave InChI |
MGTOFLSIIRHBNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

